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Compound of Interest

(Tetrahydro-2H-pyran-3-
Compound Name:
yl)methanamine

Cat. No.: B1341123

Disclaimer: Specific experimental spectroscopic data for (Tetrahydro-2H-pyran-3-
yl)methanamine (CAS No. for hydrochloride salt: 1159599-89-9) is not publicly available in the
searched resources. This guide provides a comprehensive overview of the expected
spectroscopic characteristics and detailed experimental protocols based on the analysis of
structurally similar compounds and established principles of spectroscopic interpretation for the
benefit of researchers, scientists, and drug development professionals.

Introduction

(Tetrahydro-2H-pyran-3-yl)methanamine is a saturated heterocyclic compound containing a
primary amine functional group. This structure is of interest in medicinal chemistry and drug
discovery due to the prevalence of the tetrahydropyran (THP) motif in numerous biologically
active molecules and the versatile reactivity of the primary amine. Spectroscopic analysis is
crucial for the unambiguous identification and characterization of this compound, ensuring its
purity and structural integrity during synthesis and further application. This guide outlines the
expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, along with detailed experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (Tetrahydro-2H-pyran-3-
yl)methanamine based on the analysis of analogous structures.
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Table 1: Predicted *H NMR Spectral Data

Chemical Shift (8)

Coupling Constant

Protons . Multiplicity .
ppm (Predicted) (J) Hz (Predicted)
H-2 (axial &
_ 3.0-40 m
equatorial)
H-3 18-22 m
H-4 (axial &
) 1.2-19 m
equatorial)
H-5 (axial &
_ 1.2-1.9 m
equatorial)
H-6 (axial &
_ 3.0-4.0 m
equatorial)
-CHz2-NH:2 25-3.0 d ~6-7
-NH2 1.0-25 brs

Note: Chemical shifts are referenced to a standard solvent signal (e.g., CDCIs at 7.26 ppm).

The amine protons are subject to exchange and may appear as a broad singlet.

13

Carbon Chemical Shift () ppm (Predicted)
C-2 65-75
C-3 35-45
C-4 20-30
C-5 20-30
C-6 65-75
-CH2-NH:2 40 - 50

Note: Chemical shifts are referenced to a standard solvent signal (e.g., CDCls at 77.16 ppm).
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Absorption Range (cm™?)

Functional Group (Predicted) Intensity
redicte

N-H Stretch (primary amine) 3300 - 3500 Medium (two bands)
C-H Stretch (alkane) 2850 - 2960 Strong

N-H Bend (primary amine) 1590 - 1650 Medium to Strong
C-O-C Stretch (ether) 1050 - 1150 Strong

Table 4: Predicted Mass Spectrometry Data

lon Type m/z (Predicted) Fragmentation Pathway
[M+H]* 116.1 Protonation of the amine
[M]+ 115.1 Molecular ion

Fragment 85.1 Loss of CH2NH:2

Fragment 30.0 [CH2NHz]*

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:

o Weigh approximately 5-10 mg of (Tetrahydro-2H-pyran-3-yl)methanamine.

» Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,
Methanol-d4, or DMSO-de) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved. If necessary, vortex the tube gently.
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H NMR Acquisition:
e Tune and shim the spectrometer for the chosen solvent.
e Acquire a standard one-dimensional *H NMR spectrum.
o Typical parameters:
o Pulse angle: 30-45 degrees
o Acquisition time: 2-4 seconds
o Relaxation delay: 1-5 seconds
o Number of scans: 8-16 (adjust for desired signal-to-noise ratio)

» To confirm the presence of the amine protons, a D20 exchange experiment can be
performed. Add a drop of D20 to the NMR tube, shake gently, and re-acquire the *H
spectrum. The -NHz peak should disappear or significantly decrease in intensity.

13C NMR Acquisition:
e Acquire a standard one-dimensional *3C NMR spectrum with proton decoupling.

e Typical parameters:

[¢]

Pulse angle: 30-45 degrees

[¢]

Acquisition time: 1-2 seconds

[e]

Relaxation delay: 2-5 seconds

o

Number of scans: 128-1024 or more, depending on the sample concentration.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an
Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

e Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Record a background spectrum of the clean, empty ATR crystal.

e Place a small drop of liquid (Tetrahydro-2H-pyran-3-yl)methanamine or a small amount of
the solid hydrochloride salt directly onto the ATR crystal.

o Apply pressure using the ATR press to ensure good contact between the sample and the
crystal.

Data Acquisition:
e Acquire the IR spectrum over the range of 4000-400 cm~1.
e Atypical spectrum is an average of 16-32 scans at a resolution of 4 cm~21.

» After acquisition, clean the ATR crystal thoroughly.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer
(GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray
lonization (ESI) source.

Sample Preparation (for ESI-MS):

e Prepare a dilute solution of the sample (approximately 10-100 pg/mL) in a suitable solvent
such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible
with the mass spectrometer's ionization source.
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 If necessary, filter the sample solution to remove any particulate matter.

Data Acquisition (ESI-MS):

 Infuse the sample solution directly into the ESI source or inject it via an LC system.

e Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]*.

» Typical ESI source parameters should be optimized for the specific instrument and
compound.

e Acquire data over a suitable mass range (e.g., m/z 50-500).

» To obtain fragmentation data (MS/MS), select the [M+H]* ion and subject it to collision-
induced dissociation (CID).

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic identification of an
unknown organic compound.
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Caption: A flowchart illustrating the typical workflow for organic compound identification using
spectroscopic methods.

 To cite this document: BenchChem. [Spectroscopic Analysis of (Tetrahydro-2H-pyran-3-
yl)methanamine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1341123#spectroscopic-data-of-tetrahydro-2h-pyran-
3-yl-methanamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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